Ácido 2-oxoheptanedioico

Descripción general

Descripción

2-Oxoheptanedioic acid (2-OHDA) is a naturally occurring organic acid derived from the oxidation of heptanedioic acid. It is a common component of many food products, as well as a key intermediate in the synthesis of other compounds. 2-OHDA has a wide range of applications in the scientific community, from drug development to biochemical research.

Aplicaciones Científicas De Investigación

Vía de degradación de la L-lisina

Ácido 2-oxoheptanedioico: desempeña un papel en la vía de degradación de la L-lisina. El complejo deshidrogenasa 2-oxoadipato humano (OADHc) participa en la descarboxilación oxidativa del 2-oxoadipato (OA) a glutari-CoA y NADH. Los estudios sugieren que el OADHc también puede transformar el sustrato alternativo no natural ácido 2-oxopimélico (también conocido como ácido 2-oxoheptanedioico), aunque actualmente se desconoce en el metabolismo humano . Esto indica un potencial para que el ácido 2-oxoheptanedioico se utilice en el estudio y la comprensión de las enfermedades genéticas relacionadas con la vía de degradación de la L-lisina.

Promiscuidad enzimática y versatilidad funcional

La investigación ha revelado la promiscuidad enzimática de la deshidrogenasa 2-oxoadipato (E1a), que puede oxidar sustratos no cognados como el 2-oxopimelato, así como el 2-oxoadipato. Esta versatilidad funcional se suma a nuestra comprensión de los mecanismos moleculares que conducen a la patogénesis asociada con las variantes de DHTKD1 . La capacidad de las enzimas para actuar sobre múltiples sustratos puede ser crucial para desarrollar nuevas estrategias terapéuticas para trastornos metabólicos relacionados.

Estudio de variantes genéticas raras

El ácido 2-oxoheptanedioico está asociado con el estudio de variantes genéticas raras. La capacidad del OADHc para procesar ácidos 2-oxo homólogos con diferentes longitudes de cadena de carbono podría ayudar en el estudio de enfermedades genéticas raras y el desarrollo de tratamientos dirigidos .

Síntesis de oxetano

En el campo de la química orgánica, el ácido 2-oxoheptanedioico puede utilizarse en la síntesis de oxetanos, que son importantes en la química medicinal. Los oxetanos son conocidos por su reactividad única y han sido objeto de numerosos estudios para el desarrollo de nuevos productos farmacéuticos .

Patogénesis de las enfermedades neurodegenerativas

El estudio del papel del ácido 2-oxoheptanedioico en la vía de degradación de la L-lisina tiene implicaciones para comprender la patogénesis de las enfermedades neurodegenerativas. Dado que los hallazgos genéticos han relacionado la vía con varias afecciones neurodegenerativas, este compuesto podría ser clave para desentrañar las alteraciones metabólicas que contribuyen a tales enfermedades .

Direcciones Futuras

The future directions for research on 2-Oxoheptanedioic acid could include further investigation into its synthesis, chemical reactions, and potential applications. For instance, the human 2-oxoadipate dehydrogenase complex (OADHc) could be studied further for its role in the synthesis of 2-Oxoheptanedioic acid . Additionally, the potential applications of 2-Oxoheptanedioic acid in various industries could be explored .

Mecanismo De Acción

Target of Action

The primary target of 2-Oxoheptanedioic acid, also known as 2-Oxopimelic acid (OP), is the human 2-Oxoadipate Dehydrogenase Complex (OADHc) in L-lysine catabolism . This complex is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH .

Mode of Action

The OADHc complex, specifically the 2-oxoadipate dehydrogenase (E1a) component, oxidizes the non-cognate substrate OP as well as OA through the decarboxylation step . The oadhc is 100-times less effective in reactions producing adipoyl-coa and nadh from the dihydrolipoamide succinyltransferase (e2o) and dihydrolipoamide dehydrogenase (e3) .

Biochemical Pathways

The OADHc plays a crucial role in the L-lysine degradative pathway . The E1a component of the OADHc demonstrates functional promiscuity, being able to oxidize substrates with varying carbon chain lengths . The E2o component is capable of producing succinyl-CoA, glutaryl-CoA, and adipoyl-CoA .

Result of Action

The action of 2-Oxoheptanedioic acid results in the production of various acyl-CoA products derived from homologous 2-oxo acids with five, six, and even seven carbon atoms . This contributes to the versatility of the OADHc function in the L-lysine degradative pathway .

Análisis Bioquímico

Biochemical Properties

2-Oxoheptanedioic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is oxidized by the human 2-oxoadipate dehydrogenase complex (OADHc) in L-lysine catabolism . The OADHc complex is involved in the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA and NADH .

Cellular Effects

It is known that the human 2-oxoadipate dehydrogenase complex (OADHc), which interacts with 2-Oxoheptanedioic acid, plays a role in L-lysine catabolism . This suggests that 2-Oxoheptanedioic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Oxoheptanedioic acid involves its interaction with the human 2-oxoadipate dehydrogenase complex (OADHc). The OADHc complex oxidizes 2-Oxoheptanedioic acid through the decarboxylation step . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Metabolic Pathways

2-Oxoheptanedioic acid is involved in the L-lysine degradation pathway . It is oxidized to glutaryl-CoA and NADH by the human 2-oxoadipate dehydrogenase complex (OADHc)

Propiedades

IUPAC Name |

2-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHUTWTLGRDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

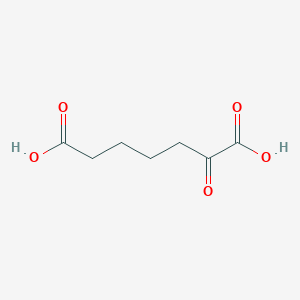

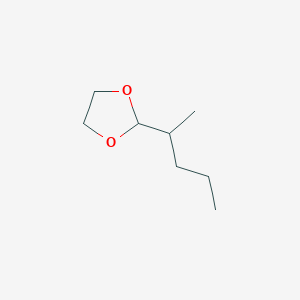

C(CCC(=O)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169053 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-90-8 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoheptanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOHEPTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)